Evidence 1: Thermal Stability and Purity Retention at Elevated Processing Temperatures
Diethoxytetraphenyldisiloxane exhibits a higher boiling point (483.5 °C at 760 mmHg) compared to its 1,3-dimethoxy analog (457.5 °C at 760 mmHg) and its 1,3-dimethyl analog (441.4 °C at 760 mmHg) . Its flash point (202 °C) is similarly elevated relative to the dimethoxy (188.6 °C) and dimethyl (181.0 °C) comparators. This indicates a lower vapor pressure and greater thermal endurance, which is critical for high-temperature spin-on-glass cure steps commonly employed between 300–450 °C.
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 483.5 ± 18.0 °C |
| Comparator Or Baseline | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane: 457.5 ± 18.0 °C; 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane: 441.4 ± 18.0 °C |
| Quantified Difference | Δ ≈ +26 °C vs. dimethoxy analog; Δ ≈ +42 °C vs. dimethyl analog |
| Conditions | Estimated boiling points at standard pressure (760 mmHg) from reputable vendor technical datasheets. |
Why This Matters
The higher boiling point and flash point reduce evaporative loss during coating pre-bake processes and mitigate fire hazards, making the ethoxy derivative preferable for high-temperature thin-film fabrication in semiconductor manufacturing where thermal budgets are stringent.
